Zolmitriptan N-Oxide chemical structure and properties
Zolmitriptan N-Oxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Zolmitriptan (B1197) N-Oxide, a primary metabolite of the anti-migraine drug Zolmitriptan.
Chemical Structure and Physicochemical Properties
Zolmitriptan N-Oxide, identified as an inactive human metabolite of Zolmitriptan, is formed through the oxidation of the dimethylamino group of the parent molecule.[1][2][3] Its chemical identity and physical properties are summarized below.
Table 1: Physicochemical Properties of Zolmitriptan N-Oxide
| Property | Value | Reference(s) |
| IUPAC Name | N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide | [4] |
| Synonyms | (4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinon; Zolmitriptan USP Related Compound E | [5] |
| CAS Number | 251451-30-6 | |
| Molecular Formula | C₁₆H₂₁N₃O₃ | |
| Molecular Weight | 303.36 g/mol | |
| Melting Point | >185°C (decomposes) | N/A |
| Solubility | Slightly soluble in Methanol and Water | N/A |
| pKa (Predicted) | 12.55 ± 0.40 | N/A |
| SMILES | C--INVALID-LINK--([O-])CCc1c[nH]c2ccc(C[C@H]3COC(=O)N3)cc12 | N/A |
| InChI | InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |
Metabolic Pathway of Zolmitriptan
Zolmitriptan undergoes extensive hepatic metabolism to three major metabolites. The cytochrome P450 enzyme CYP1A2 and monoamine oxidase A (MAO-A) are the primary enzymes involved in its transformation. Two of these metabolites, Zolmitriptan N-Oxide and an indole (B1671886) acetic acid derivative, are pharmacologically inactive. The third, N-desmethyl-zolmitriptan, is an active metabolite with a higher potency for the 5-HT1B/1D receptors than the parent compound.
Caption: Metabolic conversion of Zolmitriptan to its primary metabolites.
Pharmacological Profile
Zolmitriptan N-Oxide is considered an inactive metabolite and does not contribute to the therapeutic effects of Zolmitriptan. The pharmacological activity of the parent drug is attributed to its agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors. This interaction leads to cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release in the trigeminal system, thereby alleviating migraine symptoms.
Caption: Simplified signaling pathway of Zolmitriptan via 5-HT1B/1D receptors.
Experimental Protocols
Synthesis
Zolmitriptan N-Oxide is primarily formed as a metabolite. While specific, large-scale chemical synthesis protocols are not widely published, it can be prepared through the oxidation of Zolmitriptan. A general approach involves the reaction of Zolmitriptan with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane (B109758) or methanol. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or HPLC.
The synthesis of the parent compound, Zolmitriptan, is well-documented and often involves the Fischer indole synthesis.
Analytical Methodology: HPLC with Coulometric Detection
A validated method for the simultaneous measurement of Zolmitriptan, N-desmethylzolmitriptan, and Zolmitriptan N-Oxide in human plasma has been described. This method utilizes high-performance liquid chromatography (HPLC) with coulometric detection.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Extraction | Solid-Phase Extraction (SPE) from plasma |
| Chromatography | Isocratic reversed-phase HPLC |
| Detection | Coulometric end-point detection |
| Linear Range | 2-20 ng/ml for Zolmitriptan and its metabolites |
| Assay Sensitivity | 0.5 ng for each analyte |
| Mean Recovery | Zolmitriptan: 87%, N-desmethylzolmitriptan: 58%, Zolmitriptan N-Oxide: 77% |
Detailed Protocol Outline:
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Sample Preparation: Extraction of Zolmitriptan, its metabolites, and an internal standard from plasma using a solid-phase extraction (SPE) cartridge.
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Chromatographic Separation: Injection of the extracted sample onto a reversed-phase HPLC column. An isocratic mobile phase is used to separate the compounds.
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Detection: The eluent from the column passes through a coulometric detector, which provides high sensitivity for the electrochemical detection of the analytes.
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Quantification: The concentration of each analyte is determined by comparing its peak area to that of a standard curve, which is linear over the range of 2-20 ng/ml.
Caption: General workflow for the HPLC-based analysis of Zolmitriptan N-Oxide.
Conclusion
Zolmitriptan N-Oxide is a key, though inactive, metabolite in the pharmacokinetic profile of Zolmitriptan. Understanding its structure, properties, and analytical detection methods is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies of Zolmitriptan. The provided methodologies and data serve as a valuable resource for researchers in the fields of pharmaceutical analysis, drug metabolism, and clinical pharmacology. resource for researchers in the fields of pharmaceutical analysis, drug metabolism, and clinical pharmacology.
References
- 1. Zolmitriptan | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The clinical pharmacokinetics of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zolmitriptan N-Oxide | C16H21N3O3 | CID 25241756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Zolmitriptan ODT: Package Insert / Prescribing Info / MOA [drugs.com]
